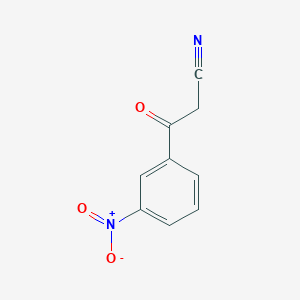

3-(3-Nitrophenyl)-3-oxopropanenitrile

描述

Strategic Importance of β-Ketonitriles in Contemporary Organic Synthesis

β-Ketonitriles are highly versatile intermediates and building blocks in modern organic synthesis. beilstein-journals.orgrsc.org Their strategic importance stems from their ability to participate in a multitude of chemical transformations to generate diverse molecular architectures, including heterocyclic compounds, carbocyclic systems, and various aromatic derivatives. rsc.orgnih.gov

These compounds are frequently employed as starting materials for the synthesis of biologically active scaffolds found in many pharmaceuticals. rsc.orgnih.gov They serve as precursors for molecules with potential anti-cancer, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov The utility of β-ketonitriles is showcased in numerous synthetic methodologies, including cascade, domino, and sequential reactions, which allow for the efficient construction of complex molecules from simple starting materials. rsc.org For example, they are key reactants in the synthesis of various heterocycles such as pyridines, pyrimidines, pyrazoles, and furans. rsc.orgnih.gov One classic reaction is the Hantzsch synthesis, where a β-ketonitrile can condense with an aldehyde and another keto-compound to form pyridines. rsc.org

Structural Framework and Reactivity Profile of Aromatic β-Ketonitriles

The reactivity of aromatic β-ketonitriles is dictated by the interplay of the aromatic ring, the ketone, and the nitrile functional groups. The methylene (B1212753) protons located between the carbonyl and nitrile groups (the α-protons) are particularly acidic. This is due to the electron-withdrawing nature of both adjacent functional groups, which stabilize the resulting carbanion (enolate) through resonance. nih.gov This readily formed nitrile-stabilized carbanion is a potent nucleophile, central to many of the compound's reactions. beilstein-journals.orgnih.gov

In the specific case of 3-(3-Nitrophenyl)-3-oxopropanenitrile, the aromatic substituent is a phenyl group bearing a nitro group (-NO₂) at the meta position. The nitro group is a powerful electron-withdrawing group, which significantly influences the compound's reactivity. libretexts.org Its presence increases the acidity of the α-protons compared to a non-substituted benzoylacetonitrile (B15868), facilitating the formation of the carbanion. The electron-withdrawing nature of the substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The reactivity of the aromatic ring itself is also affected; the strong deactivating nature of the nitro group makes the ring less susceptible to electrophilic aromatic substitution. libretexts.orgnih.gov

This structural framework allows aromatic β-ketonitriles to undergo a variety of reactions, including:

Alkylation and Acylation: The nucleophilic carbanion can be readily alkylated or acylated.

Condensation Reactions: They can condense with aldehydes and ketones. rsc.org

Cyclization Reactions: They are key precursors for forming five- and six-membered heterocyclic rings. For instance, reactions with glyoxals can yield functionalized 3-cyanopyrroles through a Paal–Knorr cyclization pathway. nih.gov

Multicomponent Reactions: Their diverse reactivity makes them ideal substrates for one-pot, multicomponent reactions to build molecular complexity efficiently. rsc.org

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate. The presence of three distinct reactive sites—the acidic methylene group, the electrophilic carbonyl, and the versatile nitro group—makes it a valuable building block for synthesizing more complex molecules.

The primary research trajectory involves leveraging its reactivity to construct a variety of heterocyclic systems. Based on established methodologies for β-ketonitriles, this compound is a potential precursor for synthesizing substituted pyridines, pyrimidines, and pyrazoles containing a 3-nitrophenyl moiety. rsc.orgnih.gov Furthermore, the nitro group itself can be readily reduced to an amino group (-NH₂), opening up a vast array of subsequent chemical transformations. This allows for the introduction of new functionalities and the construction of fused ring systems, which are common motifs in medicinal chemistry.

While specific, large-scale studies on this compound are not extensively documented in isolation, its utility is demonstrated in the broader context of synthetic methodologies that use functionalized β-ketonitriles. For example, related nitrophenyl-containing butanenitriles have been synthesized and their crystal structures analyzed, indicating an interest in the structural and synthetic aspects of such molecules. nih.gov The general synthetic routes to β-ketonitriles, such as the acylation of acetonitrile (B52724) anions with esters, are well-established and applicable for the preparation of this compound. beilstein-journals.orgnih.gov

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Monoisotopic Mass | 190.03784 Da |

| InChIKey | OTZUXMACTFIJAZ-UHFFFAOYSA-N |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC(=C1)N+[O-])C(=O)CC#N |

Data sourced from PubChem. uni.lu

Structure

3D Structure

属性

IUPAC Name |

3-(3-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZUXMACTFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495554 | |

| Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-64-1 | |

| Record name | 3-Nitro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21667-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-nitrophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 3 Nitrophenyl 3 Oxopropanenitrile

Condensation Reactions in the Formation of β-Ketonitrile Scaffolds

Condensation reactions are a cornerstone in the synthesis of β-ketonitriles, involving the joining of two molecules with the elimination of a small molecule, such as water.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.orgresearchgate.net The reaction is generally catalyzed by a weak base, such as a primary or secondary amine. sigmaaldrich.comwikipedia.org The active hydrogen component is a molecule where the C-H bond is acidic, such as malononitrile (B47326) or cyanoacetic acid, due to the presence of electron-withdrawing groups. wikipedia.org

While the classic Knoevenagel condensation leads to α,β-unsaturated products, its principles of activating methylene (B1212753) groups are relevant. sigmaaldrich.comwikipedia.org For the direct synthesis of β-ketonitriles, variants and related condensation strategies are employed that stop prior to the dehydration step or utilize different starting materials. The core of the reaction involves the base-catalyzed generation of a carbanion from an active methylene compound, which then acts as a nucleophile. sigmaaldrich.com

Table 1: Key Features of Knoevenagel Condensation

| Feature | Description |

| Reaction Type | Nucleophilic addition followed by dehydration (condensation). wikipedia.org |

| Reactants | An aldehyde or ketone and a compound with an active hydrogen group (e.g., CH₂(CN)₂). wikipedia.org |

| Catalyst | Typically a weakly basic amine (e.g., piperidine). wikipedia.orgresearchgate.net |

| Typical Product | α,β-unsaturated ketone or nitrile (conjugated enone). wikipedia.org |

A primary and direct route to β-ketonitriles, including 3-(3-Nitrophenyl)-3-oxopropanenitrile, is the acylation of a nitrile precursor. thieme-connect.com This method involves the reaction of a nitrile containing an α-hydrogen, such as acetonitrile (B52724), with an acylating agent like a carboxylic ester. google.comnih.gov The reaction is conducted in the presence of a strong base, which deprotonates the α-carbon of the nitrile to form a nucleophilic nitrile-stabilized carbanion. nih.gov This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile scaffold after the elimination of an alkoxide. nih.gov

Historically, bases such as sodium amide (NaNH₂) and sodium ethoxide were employed for this transformation. nih.gov Sodium amide was often found to be more efficient, though it carries risks and can lead to the formation of amidine side-products. nih.govacs.org

Transition-Metal-Catalyst-Free Synthetic Approaches

To enhance the environmental and economic viability of β-ketonitrile synthesis, transition-metal-catalyst-free methods have been developed. nih.govrsc.org These approaches avoid the cost and potential product contamination associated with transition metals. organic-chemistry.org One such strategy involves the reaction of amides with acetonitriles. rsc.org For instance, a procedure for synthesizing β-ketonitriles from tertiary amides has been established, which can be applied to aromatic systems. rsc.org A specific example, the synthesis of the isomeric 3-(4-Nitrophenyl)-3-oxopropanenitrile (B1580427), was achieved in a 69% yield from tert-butyl (4-nitrobenzoyl)(phenyl)carbamate, demonstrating the viability of this approach for nitro-substituted derivatives. rsc.org These methods often rely on strong bases and organic solvents to facilitate the reaction. rsc.org

Base-Mediated Synthesis from Carbonyl Compounds and Nitrile Equivalents

The base-mediated synthesis is the most common strategy for producing β-ketonitriles. google.com This approach fundamentally relies on the generation of a nitrile anion from a nitrile starting material using a suitable base. nih.gov The choice of base is critical and has evolved over time.

Common Bases Used in β-Ketonitrile Synthesis:

Sodium Amide (NaNH₂): A powerful base, historically used for efficient acylation of nitriles. nih.gov

Sodium Alkoxides (e.g., NaOMe, NaOEt): Classical bases used in condensation reactions. nih.gov

Sodium Hydride (NaH): A strong base used at higher temperatures. nih.gov

Potassium tert-butoxide (KOt-Bu): An inexpensive and effective base used for acylating acetonitrile anions with esters in ethereal solvents. nih.gov

The general mechanism involves the deprotonation of the α-carbon of the nitrile (e.g., acetonitrile) by the base. nih.gov The resulting carbanion attacks a carbonyl compound, such as methyl 3-nitrobenzoate. The tetrahedral intermediate then collapses, eliminating the leaving group (e.g., methoxide) to yield the final β-ketonitrile product. Two equivalents of the base are often necessary because the β-ketonitrile product is more acidic than the starting nitrile, and the second equivalent deprotonates the product to drive the reaction to completion. nih.gov

Yield Optimization and Reaction Condition Control in this compound Synthesis

Optimizing the yield and purity of this compound requires careful control over reaction conditions. Several factors are critical in this process.

Choice of Base and Solvent: As mentioned, the base plays a pivotal role. Modern syntheses often favor bases like potassium tert-butoxide (KOt-Bu) due to their low cost and high efficiency. nih.gov The solvent system is also crucial; ethereal solvents are commonly used for these reactions. nih.gov

Additives: In some systems, additives can significantly improve yields and reduce side reactions. For example, the addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) was found to be essential when using KOt-Bu to facilitate the reaction and minimize side-product formation under ambient conditions. nih.gov

Temperature: Reaction temperature is a key variable. Low temperatures are sometimes used with lithium bases, whereas high temperatures may be required with bases like sodium hydride. nih.gov Precise temperature control can prevent decomposition and unwanted side reactions.

Purification: The final yield is highly dependent on the purification method. Silica (B1680970) gel column chromatography is a common technique used to isolate the desired β-ketonitrile from the crude reaction mixture. rsc.org For example, the synthesis of 3-(4-nitrophenyl)-3-oxopropanenitrile yielded 69% of the pure product after chromatography. rsc.org

Table 2: Factors Influencing Yield in β-Ketonitrile Synthesis

| Factor | Influence on Reaction | Example |

| Base | Affects reaction efficiency and side-product formation. | KOt-Bu is an inexpensive and effective modern choice. nih.gov |

| Solvent | Influences solubility of reagents and reaction intermediates. | Ethereal solvents are commonly employed. nih.gov |

| Additives | Can catalyze the reaction and suppress side reactions. | Catalytic isopropanol can improve yields in KOt-Bu mediated reactions. nih.gov |

| Temperature | Controls reaction rate and selectivity. | Reactions may be run at low or high temperatures depending on the base used. nih.gov |

Scalability Considerations for this compound Production

Scaling the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges. The use of hazardous and expensive reagents, such as alkali metal hydrides and amides, is a significant barrier to large-scale production due to handling difficulties and cost. google.com

Modern synthetic methods that utilize cheaper, safer, and more environmentally benign reagents are more amenable to scaling up. The development of protocols using inexpensive bases like potassium tert-butoxide represents a significant step forward. nih.gov Furthermore, transition-metal-free syntheses are advantageous for industrial applications as they circumvent the costs associated with metal catalysts and the need for potentially difficult removal of metal impurities from the final product. rsc.orgorganic-chemistry.org The successful gram-scale synthesis of benzoylacetonitrile (B15868) from N-phenyl-N-tosylbenzamide demonstrates that these types of reactions can be performed on a larger scale. rsc.org

Chemical Transformations and Reaction Pathways of 3 3 Nitrophenyl 3 Oxopropanenitrile

Nucleophilic Reactivity and Derivatization at the Acyl Nitrile Moiety

The acyl nitrile moiety of 3-(3-nitrophenyl)-3-oxopropanenitrile presents two primary sites for nucleophilic attack: the carbonyl carbon and the α-carbon. The strong electron-withdrawing nature of the adjacent carbonyl and nitrile groups increases the acidity of the α-hydrogens, facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a potent nucleophile and can undergo various reactions at the α-carbon. researchgate.net

Furthermore, the carbonyl carbon is electrophilic and susceptible to nucleophilic addition. This is a common reaction pathway for carboxylic acid derivatives, typically proceeding through a tetrahedral intermediate. google.com The subsequent elimination of a leaving group results in a nucleophilic acyl substitution. nih.gov For instance, the hydrolysis of the nitrile group under acidic or basic conditions would be expected to yield the corresponding carboxylic acid.

Amines can also react as nucleophiles at the carbonyl carbon. The reaction of amines with ketones or aldehydes typically forms an imine, and similar reactivity can be anticipated with the acyl nitrile group of this compound. mnstate.edu

Reduction Reactions of this compound

The presence of both a nitro group and a nitrile group allows for various reduction pathways, the selectivity of which can be controlled by the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of both nitroarenes and nitriles. commonorganicchemistry.com The reduction of the nitro group in this compound to an amino group can be achieved using catalytic hydrogenation over a palladium catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of nitro groups to primary amines. commonorganicchemistry.com

The nitrile group can also be reduced to a primary amine via catalytic hydrogenation, often requiring more stringent conditions than the reduction of a nitro group. bme.hu Therefore, selective reduction of the nitro group is possible under milder conditions. Complete reduction of both functional groups would yield 3-amino-3-(3-aminophenyl)propan-1-amine. The choice of catalyst, solvent, temperature, and pressure are critical parameters in controlling the selectivity of the hydrogenation process. nih.govnih.gov For instance, Raney nickel is another effective catalyst for nitrile hydrogenation. bme.hu

| Product Name | Functional Group Reduced | Potential Catalyst |

|---|---|---|

| 3-(3-Aminophenyl)-3-oxopropanenitrile | Nitro group | Pd/C |

| 3-Amino-3-(3-nitrophenyl)propan-1-amine | Nitrile group | Raney Nickel |

| 3-Amino-3-(3-aminophenyl)propan-1-amine | Nitro and Nitrile groups | Pd/C or Raney Nickel (harsher conditions) |

Biocatalytic reductions offer a green and highly selective alternative to traditional chemical methods. The enzymatic reduction of aromatic β-ketonitriles, such as this compound, can be achieved with high enantioselectivity using carbonyl reductases. nih.govacs.orgresearchgate.net These enzymes can reduce the keto group to a secondary alcohol, yielding chiral β-hydroxy nitriles. acs.orgorganic-chemistry.org The use of isolated recombinant carbonyl reductases is advantageous as it can prevent side reactions, such as α-ethylation, which are sometimes observed with whole-cell biocatalysts. nih.govacs.orgresearchgate.net

The reaction typically utilizes a cofactor such as NADPH, which can be regenerated in situ using a glucose/glucose dehydrogenase system. organic-chemistry.org This enzymatic approach is effective for a range of aromatic β-ketonitriles bearing both electron-donating and electron-withdrawing substituents on the phenyl ring. acs.orgorganic-chemistry.org

Oxidation Reactions and Subsequent Functionalizations

The oxidation of this compound can lead to the formation of the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of oxidizing aldehydes and can also cleave the carbon-carbon bond adjacent to the carbonyl group under certain conditions. iosrjournals.orgnitrkl.ac.in The oxidation of the methylene (B1212753) group adjacent to the carbonyl could potentially lead to the formation of a dicarbonyl compound. The specific products of oxidation would be highly dependent on the oxidant used and the reaction conditions.

Condensation and Cycloaddition Reactions Leading to Heterocyclic Systems

The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions.

Pyrimidines: Pyrimidine rings can be synthesized through the condensation of a three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg As a 1,3-dielectrophile, this compound can react with these N-C-N building blocks to form substituted pyrimidines. The reaction involves the initial nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a 5-amino-3-(3-nitrophenyl)pyrazole. The reaction proceeds through the formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine on the nitrile carbon. nih.gov However, it has been reported that under specific microwave conditions, m-nitrophenyl-3-oxopropanenitrile did not react with phenylhydrazine, suggesting that the reaction conditions are crucial for a successful cyclization. nih.gov

| Heterocycle | Reagent | General Reaction Type |

|---|---|---|

| Pyrimidine | Guanidine, Urea, or Amidine | Condensation |

| Pyrazole | Hydrazine hydrate | Condensation-Cyclization |

Cyclization Reactions for the Synthesis of Polysubstituted Quinolones

The versatile structure of this compound, featuring a β-ketonitrile moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably polysubstituted quinolones. The formation of the quinolone ring system from this substrate typically proceeds through well-established condensation and cyclization pathways, such as the Conrad-Limpach or Gould-Jacob reactions. qeios.com

The general strategy involves the reaction of the β-ketonitrile with an aniline (B41778) derivative. The initial step is the condensation between the aniline's amino group and the ketone's carbonyl group in this compound, forming an enamine intermediate. This is followed by a thermal or acid-catalyzed intramolecular cyclization, where the enamine attacks the cyano group or undergoes hydrolysis and subsequent ring closure to form the 4-hydroxyquinolone ring. The final step is tautomerization to the more stable 4-quinolone form.

The reaction pathway can be summarized as follows:

Condensation: Reaction of this compound with a substituted or unsubstituted aniline to form an enamine intermediate.

Cyclization: Intramolecular attack from the aniline ring onto the nitrile or a related group, leading to the formation of the heterocyclic quinolone core. This step is often promoted by high temperatures.

Tautomerization: The resulting 4-hydroxyquinolone tautomerizes to the final quinolone-2(1H)-one or quinolin-4(1H)-one product.

This synthetic route allows for the introduction of a wide range of substituents onto the quinolone scaffold. The substituents on the starting aniline will determine the substitution pattern on the benzo-part of the quinolone ring, while the 3-(3-nitrophenyl) group from the ketonitrile becomes a key substituent at the 3-position of the resulting quinolone.

| Reactant 1 | Reactant 2 (Aniline Derivative) | Resulting Quinolone Structure | Key Reaction Type |

|---|---|---|---|

| This compound | Aniline | 4-hydroxy-3-(3-nitrophenyl)quinolin-2(1H)-one | Condensation-Cyclization |

| This compound | 4-Fluoroaniline | 6-Fluoro-4-hydroxy-3-(3-nitrophenyl)quinolin-2(1H)-one | Condensation-Cyclization |

| This compound | 4-Methoxyaniline | 4-Hydroxy-6-methoxy-3-(3-nitrophenyl)quinolin-2(1H)-one | Condensation-Cyclization |

Substitution Reactions and Aromatic Ring Modifications

The aromatic ring of this compound possesses two substituents: a nitro group (-NO₂) and a 3-oxo-3-cyanopropanoyl group. Both of these groups are electron-withdrawing and act as deactivating meta-directors for electrophilic aromatic substitution (EAS). msu.edumsu.edu

The strong deactivating nature of these substituents means that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require harsh conditions to proceed. lkouniv.ac.in When substitution does occur, the incoming electrophile is directed to the positions meta to both existing groups, which are C5 and, to a lesser extent due to steric hindrance, C2 or C6 relative to the 3-oxo-3-cyanopropanoyl group.

Electrophilic Aromatic Substitution:

Nitration: Further nitration would require extreme conditions (e.g., fuming H₂SO₄/HNO₃) and would likely introduce a second nitro group at the C5 position.

Halogenation: Halogenation (e.g., with Br₂/FeBr₃) would also be sluggish and would yield the meta-substituted product.

A more significant transformation of the aromatic ring involves the modification of the existing nitro substituent. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (H₂, Pd/C). This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. youtube.com The resulting aminophenyl derivative is much more susceptible to electrophilic aromatic substitution and can be used to synthesize a wider array of derivatives.

Furthermore, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (C2 and C4). However, for SNAr to occur, a suitable leaving group (like a halogen) must be present at one of these positions. In the parent compound, where only hydrogen atoms are present at these positions, SNAr is not a facile reaction.

| Reaction Type | Reagents | Major Product | Effect on Ring Activity |

|---|---|---|---|

| Electrophilic Nitration | conc. HNO₃, conc. H₂SO₄ (harsh conditions) | 3-(3,5-Dinitrophenyl)-3-oxopropanenitrile | Further deactivation |

| Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | 3-(3-Aminophenyl)-3-oxopropanenitrile | Strong activation |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

3-(3-Nitrophenyl)-3-oxopropanenitrile serves as a pivotal intermediate in the synthesis of intricate molecular structures. The compound's reactivity is centered around its β-ketonitrile functional group, which contains an acidic methylene (B1212753) group flanked by two electron-withdrawing groups (a ketone and a nitrile). This acidity allows for the easy formation of a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the assembly of more complex molecular frameworks.

The general class of β-ketonitriles is widely recognized for its role in organic synthesis. chemimpex.com These compounds are valuable precursors for a range of chemical transformations, including but not limited to, alkylations, acylations, and cycloaddition reactions. The presence of the 3-nitrophenyl group in this compound introduces an additional site for chemical modification, further expanding its utility in the synthesis of diverse and complex molecules.

| Reaction Type | Description | Potential Products |

| Alkylation | Reaction of the carbanion with alkyl halides. | Substituted β-ketonitriles |

| Acylation | Reaction of the carbanion with acyl chlorides or anhydrides. | Diketones, enol esters |

| Michael Addition | Addition of the carbanion to α,β-unsaturated carbonyl compounds. | Polyfunctionalized carbonyl compounds |

| Knoevenagel Condensation | Reaction with aldehydes or ketones. | α,β-Unsaturated nitriles |

This table illustrates the general reactivity of the β-ketonitrile moiety present in this compound.

Precursor for the Development of Bioactive Molecules

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The nitrophenyl group, in particular, is a common feature in many biologically active compounds. The transformation of this group, for instance, through reduction to an amine, opens up a plethora of possibilities for derivatization and the introduction of pharmacophoric features.

Furthermore, the β-ketonitrile portion of the molecule can be utilized to construct various heterocyclic systems that are known to possess a wide range of biological activities. The ability to serve as a starting material for molecules with potential therapeutic applications underscores the importance of this compound as a valuable precursor in the drug discovery and development pipeline.

Utility in the Construction of Diverse Heterocyclic Scaffolds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. chemimpex.com The bifunctional nature of the β-ketonitrile group allows it to react with a variety of dinucleophiles to form a wide range of heterocyclic rings. For example, it can be used in reactions to synthesize pyridines, pyrimidines, pyrazoles, and isoxazoles, among others.

The general synthetic strategies often involve the condensation of the β-ketonitrile with compounds containing two nucleophilic centers. The specific nature of the dinucleophile and the reaction conditions will dictate the type of heterocyclic ring that is formed. The 3-nitrophenyl substituent can influence the reactivity of the molecule and will be incorporated into the final heterocyclic product, providing a handle for further functionalization.

| Reactant Type | Resulting Heterocycle |

| Amidines | Pyrimidines |

| Hydrazines | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Guanidine | Aminopyrimidines |

This table provides a summary of the types of heterocyclic compounds that can be synthesized from β-ketonitriles like this compound.

Synthesis of Aminophenyl Derivatives from this compound

The nitro group of this compound can be readily converted to an amino group through standard reduction methods. This transformation is a cornerstone of synthetic organic chemistry and provides a facile route to 3-(3-aminophenyl)-3-oxopropanenitrile. The resulting aminophenyl derivative is a highly valuable intermediate in its own right, as the amino group can be easily modified to introduce a wide range of substituents.

Common methods for the reduction of an aromatic nitro group to an amine include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. The choice of reducing agent can be tailored to be compatible with the other functional groups present in the molecule.

General Reaction Scheme for the Reduction of this compound:

The resulting 3-(3-aminophenyl)-3-oxopropanenitrile can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides, thereby significantly increasing the molecular diversity that can be accessed from the parent nitro compound.

Application as a Versatile Small Molecule Scaffold in Drug Discovery

In the context of drug discovery, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound can be considered a versatile small molecule scaffold. Its core structure contains several points for diversification: the aromatic ring, the nitro group (which can be converted to other functionalities), and the reactive methylene group of the β-ketonitrile.

The development of libraries of compounds based on this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) for a particular biological target. By modifying the substituents on the phenyl ring or by elaborating the β-ketonitrile portion of the molecule into different heterocyclic systems, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to optimize their potency, selectivity, and pharmacokinetic profiles. The inherent reactivity and functional group tolerance of this scaffold make it an attractive starting point for hit-to-lead and lead optimization campaigns in drug discovery programs.

Spectroscopic and Chromatographic Characterization Methodologies for 3 3 Nitrophenyl 3 Oxopropanenitrile

Advanced Chromatographic Separation and Purification Techniques

Chromatography is an essential tool for the isolation and purification of reaction products from crude mixtures. For a polar compound like 3-(3-Nitrophenyl)-3-oxopropanenitrile, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel is highly effective. cymitquimica.com

Silica Gel Column Chromatography for Isolation and Purification

Silica gel column chromatography is a standard and widely used method for purifying organic compounds. uvic.ca The stationary phase, silica gel, is a polar adsorbent. A solvent system, the mobile phase, is chosen to carry the components of the mixture through the column at different rates based on their polarity. rsc.org Non-polar compounds travel through the column more quickly, while polar compounds are retained longer by the silica gel. uvic.ca

For compounds structurally similar to this compound, such as the isomeric 3-(4-Nitrophenyl)-3-oxopropanenitrile (B1580427), a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) (EtOAc). mdpi.com A typical eluent system for the purification of benzoylacetonitrile (B15868) derivatives is an n-hexane/EtOAc mixture, often in a ratio of 12:1. mdpi.com The separation process involves carefully loading the crude product onto the top of the silica gel column and allowing the eluent to flow through, collecting fractions as they exit the column. membrane-solutions.com The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Table 1: Typical Solvent System for Silica Gel Chromatography of Nitrophenyl-oxopropanenitriles

| Stationary Phase | Mobile Phase (Eluent) | Typical Ratio | Reference |

|---|

Flash Column Chromatography for Efficient Separation

Flash column chromatography is an advancement of traditional column chromatography that utilizes pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the silica gel column. rochester.edu This technique significantly reduces the separation time from hours to minutes while often improving the resolution of the separation. stackexchange.com

The principles of separation remain the same as in gravity chromatography, relying on the differential partitioning of the analyte between the stationary and mobile phases. youtube.com The solvent systems used are also similar; for a compound of moderate polarity like this compound, a gradient of ethyl acetate in hexane (B92381) would be an effective strategy, starting with a low polarity mixture and gradually increasing it to elute the desired compound. researchgate.netpipharm.com This method is particularly valuable for routine purifications in a synthesis workflow. rochester.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For this compound, the ¹H NMR spectrum is expected to show two main sets of signals:

A singlet for the two methylene (B1212753) (-CH₂-) protons, located between the carbonyl and nitrile groups. This signal is anticipated to appear around δ 4.0-5.0 ppm. nih.gov

A complex multiplet pattern in the aromatic region (δ 7.5-8.8 ppm) corresponding to the four protons on the meta-substituted benzene (B151609) ring. commonorganicchemistry.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the nitrile carbon (around δ 114 ppm), the methylene carbon, the carbonyl carbon (typically δ > 180 ppm), and the four unique aromatic carbons. mdpi.com

Table 2: Representative NMR Data for the Isomeric 3-(4-Nitrophenyl)-3-oxopropanenitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | 8.38 - 8.33 | m | 2H (Aromatic) | mdpi.com |

| 8.10 - 8.05 | m | 2H (Aromatic) | mdpi.com | |

| 4.10 | s | 2H (-CH₂-) | mdpi.com | |

| ¹³C NMR | 186.22 | C=O | mdpi.com | |

| 150.64 | Aromatic C-NO₂ | mdpi.com | ||

| 139.71 | Aromatic C | mdpi.com | ||

| 129.89 | Aromatic CH | mdpi.com | ||

| 124.03 | Aromatic CH | mdpi.com | ||

| 113.88 | C≡N | mdpi.com | ||

| 29.58 | -CH₂- | mdpi.com |

Data acquired in CDCl₃ at 500 MHz for ¹H and 126 MHz for ¹³C. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. stackexchange.com this compound possesses several characteristic functional groups that give rise to distinct and strong absorption bands.

The key vibrational frequencies are associated with the nitrile (C≡N), carbonyl (C=O), and nitro (NO₂) groups.

Nitrile (C≡N) stretch: This group typically exhibits a sharp, medium-to-strong absorption band in the region of 2220-2260 cm⁻¹. Aromatic nitriles absorb near 2230 cm⁻¹. rsc.orgchemicalbook.com

Carbonyl (C=O) stretch: Aromatic ketones show a very strong absorption band. Conjugation with the phenyl ring lowers the frequency to the 1685-1666 cm⁻¹ range. pipharm.comcommonorganicchemistry.com

Nitro (NO₂) stretches: Aromatic nitro compounds display two strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| C≡N | Stretch | ~2255 | Medium, Sharp | mdpi.com |

| C=O | Stretch | ~1688 | Strong | mdpi.com |

| NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong | |

| NO₂ | Symmetric Stretch | 1360 - 1290 | Strong | |

| C=C | Aromatic Stretch | 1600 - 1450 | Medium-Weak | stackexchange.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₆N₂O₃. The calculated monoisotopic mass for the neutral molecule [M] is 190.03784 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other ions. The fragmentation pattern of nitroaromatic compounds in the mass spectrometer often involves the characteristic loss of NO, NO₂, or H₂O groups, which can provide further structural confirmation. cymitquimica.com

Table 4: High-Resolution Mass Spectrometry Data for C₉H₆N₂O₃

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z (example) | Reference |

|---|---|---|---|---|

| [M]⁺ | C₉H₆N₂O₃ | 190.03729 | 190.0373 | mdpi.com |

| [M+H]⁺ | C₉H₇N₂O₃ | 191.04512 | - |

Computational and Theoretical Studies on 3 3 Nitrophenyl 3 Oxopropanenitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3-(3-Nitrophenyl)-3-oxopropanenitrile, these calculations could provide a detailed picture of its electronic landscape, which governs its reactivity and physical properties.

Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to determine the molecule's ground-state geometry, optimizing bond lengths and angles to find the most stable three-dimensional structure. Furthermore, these calculations would yield crucial information about the electronic distribution within the molecule.

A key output of such studies is the molecular orbital (MO) theory analysis, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Additionally, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. For this compound, this would likely show regions of negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen of the nitrile group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl ring.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its participation in various organic reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the reaction rate.

For example, a computational study could elucidate the mechanism of the Knoevenagel condensation to form a derivative of this compound. Such a study would model the interaction of the reactants, the role of a catalyst, and the formation and breaking of bonds throughout the reaction. This would provide a detailed, atomistic view of the reaction mechanism.

Structure-Reactivity Relationship Studies and Predictive Modeling

Structure-reactivity relationship studies aim to correlate a molecule's structural or electronic features with its chemical reactivity. For a series of related compounds, these studies can lead to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

In the context of this compound, researchers could computationally generate a series of derivatives with different substituents on the phenyl ring. By calculating various molecular descriptors (e.g., electronic properties, steric parameters) for each derivative and correlating them with a known reactivity measure (e.g., reaction rate, biological activity), a predictive model could be built.

These models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties without the need for extensive experimental synthesis and testing. For instance, a QSAR study could predict the inhibitory activity of novel this compound derivatives against a specific biological target.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms. This approach allows for the exploration of the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations could be used to study its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations would reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or a catalyst.

Furthermore, MD simulations can be used to study the behavior of this compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. In a biological context, MD simulations could model the interaction of this compound with a protein, revealing the key binding interactions and the stability of the complex.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues in 3 3 Nitrophenyl 3 Oxopropanenitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of β-ketonitriles, including 3-(3-Nitrophenyl)-3-oxopropanenitrile, has traditionally relied on methods that are effective but often involve harsh reagents or environmentally challenging transition metals. beilstein-journals.orgnih.gov The future of its synthesis lies in the adoption of greener, more sustainable, and economically viable strategies.

Current research in the broader field of β-ketonitrile synthesis points towards several promising directions:

Transition-Metal-Free Catalysis: A significant push is being made to move away from transition-metal-based reactions. beilstein-journals.org Green chemistry approaches are being developed that utilize inexpensive and readily available reagents. For instance, the acylation of the acetonitrile (B52724) anion using potassium tert-butoxide (KOt-Bu) has been successfully employed for various esters, offering a milder and more environmentally friendly alternative to traditional methods that use sodium amide or lithium bases. beilstein-journals.orgnih.gov

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. An efficient biocatalytic approach for the asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles has been demonstrated using a recombinant carbonyl reductase. organic-chemistry.org This enzymatic process can be followed by hydrolysis using a nitrilase to produce optically pure β-hydroxy carboxylic acids, valuable pharmaceutical intermediates, avoiding harsh chemical conditions. organic-chemistry.org

Palladium-Catalyzed Methodologies: While the trend is to move away from some metals, novel catalytic systems offer high efficiency and selectivity. A practical and highly selective palladium-catalyzed addition of organoboron reagents to dinitriles has been developed to provide β-ketonitriles under relatively mild conditions. organic-chemistry.org This method shows excellent functional-group tolerance, making it suitable for complex molecules. organic-chemistry.org

The table below summarizes emerging sustainable synthetic strategies applicable to β-ketonitriles.

| Synthetic Strategy | Key Features | Advantages | Representative Reagents/Catalysts |

| Green Acylation | Avoids harsh bases and transition metals. beilstein-journals.orgnih.gov | Economical, safer, environmentally friendly. beilstein-journals.orgbeilstein-journals.org | Potassium tert-butoxide (KOt-Bu). beilstein-journals.org |

| Biocatalytic Reduction | Employs enzymes for asymmetric synthesis. organic-chemistry.org | High enantioselectivity, mild conditions. organic-chemistry.org | Recombinant Carbonyl Reductase, Nitrilase. organic-chemistry.org |

| Modern Catalysis | Utilizes advanced catalyst systems for high efficiency. organic-chemistry.org | High selectivity, broad substrate scope. organic-chemistry.org | Palladium catalysts (e.g., Pd(acac)2). organic-chemistry.org |

Future research will likely focus on adapting these general methods specifically for the high-yield, sustainable production of this compound and its derivatives.

Exploration of Unprecedented Chemical Transformations and Reactivity

The dual functionality of this compound—a ketone and a nitrile—makes it a highly versatile building block for a wide array of organic compounds, particularly heterocycles. rsc.orgnih.gov While its use in synthesizing pyridines, pyrimidines, and pyrazoles is established, future research is expected to uncover novel chemical transformations. rsc.orgnih.gov

The reactivity of the β-ketonitrile scaffold can be leveraged in several ways:

Cascade and Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, represent an efficient and atom-economical approach to building molecular complexity. rsc.orgnih.gov The β-ketonitrile moiety is an ideal starting point for such sequences, enabling the rapid construction of complex heterocyclic systems. rsc.org For example, domino reactions involving β-ketonitriles, aldehydes, and ammonium (B1175870) acetate (B1210297) have been used to create highly substituted pyridines in a single operation. rsc.org

Synthesis of Fused Heterocycles: Beyond simple heterocycles, there is potential to use this compound to construct more complex, fused ring systems that are often found in biologically active natural products and pharmaceuticals. nih.gov

Umpolung Strategies: An umpolung (polarity inversion) strategy for the synthesis of β-ketonitriles has been developed using a hypervalent iodine(III)-CN species. researchgate.net Applying this concept to the reactivity of this compound could open pathways to novel products by reversing the typical electrophilic/nucleophilic roles of its functional groups.

The inherent reactivity of the nitro group adds another dimension. Selective reduction of the nitro group to an amine would yield 3-(3-Aminophenyl)-3-oxopropanenitrile, a trifunctional building block that could participate in a new range of cyclization and condensation reactions to form novel compound libraries.

Expanding Applications in Materials Science and Supramolecular Chemistry

The application of β-ketonitriles in materials science is an emerging field with significant potential. The structural features of this compound suggest its utility as a monomer or building block for advanced materials.

Polymer Chemistry: Nitriles are crucial in polymer chemistry. numberanalytics.com The cyano group is highly polar and can be incorporated into polymer chains to impart desirable properties like high thermal stability, chemical resistance, and mechanical strength. numberanalytics.com For example, acrylonitrile (B1666552) is the monomer for polyacrylonitrile (B21495) (PAN), a precursor for carbon fibers. numberanalytics.com The this compound molecule could be explored as a specialty monomer to create polymers with unique characteristics, potentially for applications in electronics or aerospace where high-performance materials are required.

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The aromatic ring, nitro group, and keto-nitrile functionalities of this compound can participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions. This makes it a candidate for designing self-assembling systems, liquid crystals, or organic frameworks with specific electronic or optical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. soci.orgpharmtech.com These technologies are highly relevant for the future synthesis and derivatization of this compound.

Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time. zenodo.org This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risk. pharmtech.comrhhz.net A continuous-flow synthesis of nitriles via the Schmidt reaction has been developed, highlighting the safety and scalability benefits of this approach. rhhz.net Applying flow technology to the synthesis of this compound could lead to safer, more efficient, and easily scalable production. rsc.org

Automated Synthesis and Library Generation: Automated platforms can perform multi-step syntheses with minimal human intervention. beilstein-journals.orgnih.gov By integrating flow chemistry with solid-phase synthesis, it is possible to create automated systems for the on-demand production of drug molecules and their derivatives. nih.gov Such a platform could use this compound as a starting scaffold to rapidly generate a library of diverse analogs for high-throughput screening in drug discovery programs.

The table below outlines the advantages of integrating modern synthesis platforms.

| Platform | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yields. pharmtech.comrhhz.net | Safer large-scale production, optimization of reaction conditions. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, reproducibility. soci.orgbeilstein-journals.org | Fast creation of derivatives for structure-activity relationship studies. |

Investigation into Biological Activities Beyond Tubulin Polymerization Inhibition

While its role as a precursor to tubulin inhibitors is known, the β-ketonitrile scaffold is a well-established pharmacophore for a wide range of biological activities. rsc.orgnih.gov Future medicinal chemistry research should explore the potential of this compound derivatives in therapeutic areas beyond oncology.

Antiparasitic Agents: β-Ketonitriles have been synthesized as intermediates for drugs targeting parasitic diseases like leishmaniasis. utsa.edu The resulting diaminopyrimidine compounds show potential to inhibit key parasitic enzymes. utsa.edu

Enzyme Inhibition: Derivatives of β-ketonitriles are being investigated as inhibitors of various enzymes involved in disease pathways. rsc.org For example, thiadiazole derivatives, which can be synthesized using β-ketonitrile precursors, have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy. researchgate.net

Anti-inflammatory and Antiviral Activity: The broader class of β-ketonitriles has been investigated for potential as anti-inflammatory and anti-HIV agents. rsc.orgnih.gov The specific substitution pattern of this compound could be modified to optimize activity against these targets.

The exploration of these diverse biological targets will expand the therapeutic potential of this chemical scaffold far beyond its current applications.

常见问题

Q. What are the common synthetic routes for 3-(3-Nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for academic research?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, describes a protocol where 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile reacts with CS₂ and CH₃I under basic conditions to form a structurally similar acrylonitrile derivative . Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts: Base catalysts (e.g., K₂CO₃) improve reaction efficiency.

- Temperature control: Reactions are often conducted at 0–5°C to minimize side products (as seen in for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- FT-IR: Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- NMR: ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl groups), while ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~190 ppm) carbons .

- UV-Vis: Absorbance maxima near 300–350 nm indicate π→π* transitions in the nitrophenyl system .

Data interpretation tip: Cross-validate assignments using computational methods like Density Functional Theory (DFT) to predict vibrational frequencies and electronic transitions .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the reactivity or biological interactions of this compound?

Methodological Answer:

- Reactivity analysis: Use Fukui indices (from DFT) to identify nucleophilic/electrophilic sites. For example, applied Fukui functions to map reactive regions in a related 3-oxopropanenitrile derivative .

- Molecular docking: Dock the compound into protein active sites (e.g., JAK1 kinase, as in ) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions with residues like Lys908 or Glu966 .

- Dynamic simulations: Perform Molecular Dynamics (MD) to assess stability of ligand-protein complexes over time .

Q. What strategies are recommended for resolving contradictions in crystallographic data or spectroscopic assignments between different studies?

Methodological Answer:

- Crystallographic validation: Compare experimental XPRD patterns (e.g., peak positions at 8.25°, 13.25° in ) with simulated data from single-crystal structures .

- Spectroscopic reconciliation: Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or calibration standards. For example, and used hybrid computational-experimental approaches to resolve discrepancies in vibrational assignments .

- Collaborative verification: Share raw data (e.g., .cif files for XRD) via repositories like Cambridge Structural Database for independent validation.

Q. How can the compound’s electronic properties be exploited in photophysical or catalytic applications?

Methodological Answer:

- Charge-transfer studies: The nitrophenyl group acts as an electron acceptor, enabling applications in optoelectronic materials. UV-Vis and cyclic voltammetry can quantify HOMO-LUMO gaps (~3.5 eV for similar compounds in ) .

- Catalytic intermediates: The nitrile group can coordinate to transition metals (e.g., Pd or Cu) in cross-coupling reactions. TGA-DSC analysis () ensures thermal stability under catalytic conditions .

Q. What synthetic modifications enhance the compound’s utility in drug discovery, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- Derivatization: Introduce substituents at the nitrophenyl or nitrile positions (e.g., substituted thiazolidinones to improve bioactivity) .

- SAR analysis: Test derivatives for biological activity (e.g., antimicrobial assays in ) and correlate with electronic (Hammett σ constants) or steric parameters (Taft plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。